1-(3-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one
Overview
Description
“1-(3-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one” is a complex organic compound . It contains a ketone group (ethan-1-one), a phenyl group, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of a similar compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, has been reported. It was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . Another process for the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one has been patented, which is useful as an intermediate in the synthesis of therapeutic agents .
Molecular Structure Analysis
The molecular structure of a similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, has been reported. It has a molecular weight of 190.17 and its IUPAC name is (1S)-1-[4-(trifluoromethyl)phenyl]ethanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, have been reported. Another similar compound, 2,2,2-Trifluoroacetophenone, has a melting point of 30-33°C and a boiling point of 79-80°C .
Scientific Research Applications
Synthesis of Pyrazoles
This compound can be used in the synthesis of pyrazoles, which are heterocyclic compounds with potential applications in various industries . Specifically, it can be used to synthesize a new tricyclic, trifluoromethylated indenopyrazole .
Agrochemical Applications
Pyrazoles synthesized from this compound can be used in the agrochemical industry, particularly as pesticides . This is due to their potential to affect the growth and development of pests.
Medicinal Chemistry
In medicinal chemistry, these pyrazoles can be used as anti-inflammatory medications . They can also be used as antitumor drugs, providing a potential avenue for cancer treatment .
Fluorinated Drug Development
The trifluoromethyl group in this compound can be used in the development of fluorinated drugs . Fluorine substitution has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .
Synthesis of FDA-Approved Drugs
This compound can be used in the synthesis of FDA-approved drugs that contain the trifluoromethyl group . These drugs have been used to treat various diseases and disorders .
Synthesis of Pesticides
An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was studied .
Synthesis of Functionalized Pyrazoles
This compound can be used in the synthesis of functionalized pyrazoles . These pyrazoles can be further elaborated through a series of strategies based on lithiation/electrophilic trapping chemistries .
Cytotoxic Activity
The nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles, which can be synthesized from this compound, is important for their cytotoxic activity . This makes them potential candidates for the development of anticancer drugs .
Safety and Hazards
The safety data sheet for a similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool and well-ventilated place .
properties
IUPAC Name |
1-[3-methyl-4-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-5-8(7(2)14)3-4-9(6)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVDWPWCTYVPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726748 | |
Record name | 1-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one | |
CAS RN |
851262-60-7 | |
Record name | 1-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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